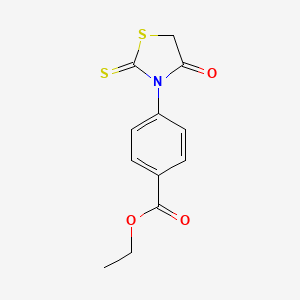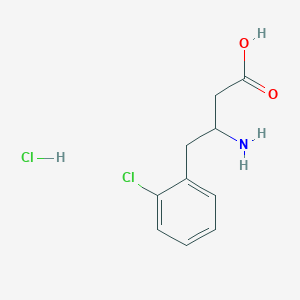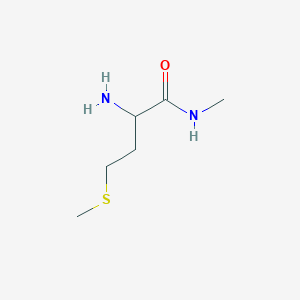
3,5-Dibr-tyr1 leucine enkephalin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibr-tyr1 leucine enkephalin is a synthetic derivative of the naturally occurring opioid peptide leucine enkephalin. This compound is characterized by the substitution of bromine atoms at the 3 and 5 positions of the tyrosine residue. Leucine enkephalin itself is an endogenous opioid peptide neurotransmitter found in the brains of many animals, including humans. It plays a crucial role in modulating pain and other physiological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibr-tyr1 leucine enkephalin involves multiple steps, starting with the bromination of tyrosine to introduce bromine atoms at the 3 and 5 positions. This is followed by the coupling of the modified tyrosine with other amino acids to form the enkephalin peptide. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as carbodiimides to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product.
化学反応の分析
Types of Reactions
3,5-Dibr-tyr1 leucine enkephalin can undergo various chemical reactions, including:
Oxidation: The bromine atoms can be oxidized to form different oxidation states.
Reduction: The compound can be reduced to remove the bromine atoms.
Substitution: The bromine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as thiols or amines can be used to replace the bromine atoms under mild conditions.
Major Products Formed
Oxidation: Formation of brominated tyrosine derivatives.
Reduction: Formation of de-brominated leucine enkephalin.
Substitution: Formation of substituted tyrosine derivatives.
科学的研究の応用
3,5-Dibr-tyr1 leucine enkephalin has several scientific research applications:
Chemistry: Used as a model compound to study the effects of bromination on peptide structure and function.
Biology: Investigated for its role in modulating pain and other physiological processes.
Medicine: Explored for its potential therapeutic applications in pain management and other conditions.
Industry: Used in the development of new drugs and therapeutic agents.
作用機序
3,5-Dibr-tyr1 leucine enkephalin exerts its effects by binding to opioid receptors in the central and peripheral nervous systems. The bromination of the tyrosine residue enhances its binding affinity and selectivity for these receptors. Upon binding, the compound activates the opioid receptors, leading to the inhibition of pain signals and modulation of other physiological processes. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved include the inhibition of adenylate cyclase and the activation of potassium channels.
類似化合物との比較
Similar Compounds
Leucine enkephalin: The natural form of the peptide without bromination.
Methionine enkephalin: Another endogenous opioid peptide with a methionine residue instead of leucine.
3,5-Dibr-tyr1 methionine enkephalin: A brominated derivative of methionine enkephalin.
Uniqueness
3,5-Dibr-tyr1 leucine enkephalin is unique due to the presence of bromine atoms at the 3 and 5 positions of the tyrosine residue. This modification enhances its binding affinity and selectivity for opioid receptors, making it a valuable tool for studying the structure-activity relationships of opioid peptides and for developing new therapeutic agents.
特性
IUPAC Name |
2-[[2-[[2-[[2-[[2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35Br2N5O7/c1-15(2)8-22(28(41)42)35-27(40)21(12-16-6-4-3-5-7-16)34-24(37)14-32-23(36)13-33-26(39)20(31)11-17-9-18(29)25(38)19(30)10-17/h3-7,9-10,15,20-22,38H,8,11-14,31H2,1-2H3,(H,32,36)(H,33,39)(H,34,37)(H,35,40)(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBCIUIAEWGNRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC(=C(C(=C2)Br)O)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35Br2N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
713.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,7-Dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine](/img/structure/B12110160.png)





![Ethyl 6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12110199.png)


![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid](/img/structure/B12110213.png)
![(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12110217.png)
